molecular formula C23H21N3O5S B11602221 (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602221
M. Wt: 451.5 g/mol
InChI Key: HJJLOANPAMDHCW-UYRXBGFRSA-N
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Description

The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Introduction of the Allyloxybenzylidene Group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazole intermediate with 2-(allyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Addition of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound due to its unique structural features.

Medicine

The compound’s potential therapeutic applications include its use as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its complex structure, which combines multiple functional groups and a heterocyclic core, providing a versatile platform for various chemical reactions and biological activities.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O5S/c1-5-10-31-16-9-7-6-8-14(16)13-19-22(27)26-23(32-19)24-21(25-26)15-11-17(28-2)20(30-4)18(12-15)29-3/h5-9,11-13H,1,10H2,2-4H3/b19-13-

InChI Key

HJJLOANPAMDHCW-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2

Origin of Product

United States

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